molecular formula C21H25FN4O2S B2991593 N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 1049398-54-0

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2991593
CAS No.: 1049398-54-0
M. Wt: 416.52
InChI Key: RGYIXNXUSVSBQQ-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . The presence of the fluorophenyl and methylthio phenyl groups could potentially influence the compound’s biological activity.

Scientific Research Applications

Synthesis and Chemical Properties

  • Fe-catalyzed Synthesis : Research demonstrates the industrial production and synthesis of drugs like flunarizine, which shares structural similarities with the compound of interest. These synthesis methods involve regioselective metal-catalyzed amination and Wittig reactions, highlighting the compound's versatile chemical synthesis capabilities (Shakhmaev, Sunagatullina, & Zorin, 2016).

  • PET Tracers for Serotonin Receptors : Analog compounds have been developed for PET imaging, specifically targeting serotonin 5-HT1A receptors. These studies demonstrate the utility of fluorinated derivatives in neuroimaging, indicating potential research applications in studying neuropsychiatric disorders (García et al., 2014).

  • Antimicrobial Activity : Some derivatives exhibit potent antimicrobial activity, showcasing the compound's potential in developing new antimicrobial agents. This includes activity against gram-negative bacteria and fungi, indicating a broad spectrum of possible applications (Mishra & Chundawat, 2019).

  • Herbicidal and Plant Growth Regulation : Compounds with piperazine rings have been evaluated for their potential as herbicides and plant growth regulators, illustrating the diverse applications of these chemical structures in agriculture (Stoilkova, Yonova, & Ananieva, 2014).

Biological Activities

  • Motilin Receptor Agonist for Gastrointestinal Disorders : N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine has been identified as a novel motilin receptor agonist with potential applications in treating gastrointestinal disorders, demonstrating the therapeutic potential of such compounds (Westaway et al., 2009).

  • Antitumor Activity : Certain derivatives have shown promising antitumor activities, indicating the potential for developing new anticancer agents. This includes the synthesis and evaluation of Schiff bases with significant inhibitory activity against tumor cells (Ding et al., 2016).

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . This inhibition results in changes in the transport of nucleosides across the cell membrane, affecting various cellular processes.

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . The downstream effects of these changes can impact various cellular processes, including cell proliferation and apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action are primarily due to its inhibition of ENTs. This can result in altered nucleotide synthesis and adenosine regulation, potentially affecting cell proliferation and apoptosis .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O2S/c1-29-17-6-4-5-16(15-17)24-21(28)20(27)23-9-10-25-11-13-26(14-12-25)19-8-3-2-7-18(19)22/h2-8,15H,9-14H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYIXNXUSVSBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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